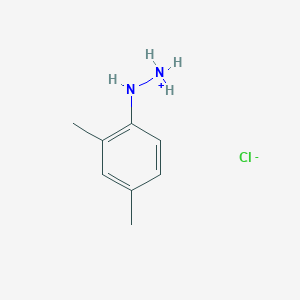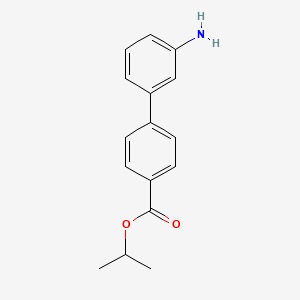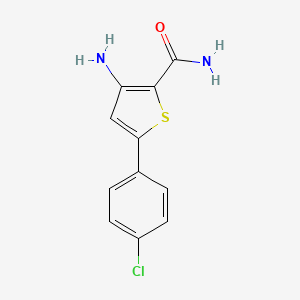
N,N-diethyl-N'-prop-2-enylcarbamimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-N’-prop-2-enylcarbamimidothioic acid is an organic compound with the molecular formula C8H16N2S This compound is characterized by the presence of a carbamimidothioic acid group, which is a derivative of carbamimidothioic acid where the hydrogen atoms are replaced by diethyl and prop-2-enyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-N’-prop-2-enylcarbamimidothioic acid typically involves the reaction of diethylamine with prop-2-enyl isothiocyanate. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of N,N-diethyl-N’-prop-2-enylcarbamimidothioic acid can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: N,N-diethyl-N’-prop-2-enylcarbamimidothioic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidothioic acid group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-diethyl-N’-prop-2-enylcarbamimidothioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
N,N-diethyl-N’-prop-2-enylcarbamimidothioic acid can be compared with other similar compounds such as N,N-diethylcarbamimidothioic acid and N,N-diethyl-N’-prop-2-enylcarbamide. These compounds share similar structural features but differ in their chemical properties and reactivity. The unique combination of diethyl and prop-2-enyl groups in N,N-diethyl-N’-prop-2-enylcarbamimidothioic acid gives it distinct chemical properties that make it suitable for specific applications.
Comparación Con Compuestos Similares
- N,N-diethylcarbamimidothioic acid
- N,N-diethyl-N’-prop-2-enylcarbamide
- N,N-diethyl-N’-prop-2-enylthiourea
This detailed article provides a comprehensive overview of N,N-diethyl-N’-prop-2-enylcarbamimidothioic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N,N-diethyl-N'-prop-2-enylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c1-4-7-9-8(11)10(5-2)6-3/h4H,1,5-7H2,2-3H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADMBPYDNAHONY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NCC=C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=NCC=C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-tert-butyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7723334.png)


![[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7723370.png)





![Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7723424.png)




